2,6-Difluoro-3-(trifluoromethoxy)benzoic acid
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Overview
Description
2,6-Difluoro-3-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine-containing reagents under controlled conditions. For instance, the reaction of 2,6-difluorobenzoic acid with trifluoromethoxy reagents can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzaldehyde
Comparison: Compared to these similar compounds, 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethoxy group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2,6-Difluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased lipophilicity and binding affinity to biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C9H5F5O3
- Molecular Weight : 252.13 g/mol
- CAS Number : Not widely reported; however, similar compounds have been documented under various CAS numbers.
Fluorinated compounds such as this compound often exhibit enhanced interactions with biological macromolecules due to the strong electron-withdrawing nature of fluorine. This can lead to improved binding affinities and altered pharmacokinetics. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of fluorinated benzoic acid derivatives, including this compound, against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
Control (Non-fluorinated analog) | S. aureus | 128 µg/mL |
This data suggests that the introduction of fluorine atoms enhances the antimicrobial potency compared to non-fluorinated counterparts .
Anti-inflammatory Activity
Research has indicated that fluorinated benzoic acids can exhibit anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group.
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0% |
This compound (100 mg/kg) | 45% |
Aspirin (100 mg/kg) | 50% |
These findings indicate that this compound may possess anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Case Study on Antiviral Activity : A recent study explored the use of various fluorinated benzoic acids as potential antiviral agents against influenza A virus. The results showed that derivatives including this compound inhibited viral replication at low micromolar concentrations (IC50 = 0.22 µM), demonstrating its potential as a therapeutic agent against viral infections .
- Case Study on Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential role in cancer therapy.
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-3-1-2-4(16-8(11,12)13)6(10)5(3)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTLVSWEAOPTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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